1-(2-(1H-indol-3-yl)ethyl)-3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)urea
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Overview
Description
1-(2-(1H-indol-3-yl)ethyl)-3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)urea is a complex organic compound that features an indole moiety, a chlorophenyl group, and a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(1H-indol-3-yl)ethyl)-3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)urea typically involves multi-step organic reactions. One common approach is to start with the indole derivative, which undergoes alkylation to introduce the ethyl group. The chlorophenyl-pyrrolidinone moiety can be synthesized separately through a series of reactions involving chlorination and cyclization. The final step involves the coupling of these two intermediates under urea-forming conditions, often using reagents like isocyanates or carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts to enhance reaction rates and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-(1H-indol-3-yl)ethyl)-3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)urea can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different functional groups.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2-carboxylic acid, while reduction of the pyrrolidinone ring can produce the corresponding alcohol.
Scientific Research Applications
1-(2-(1H-indol-3-yl)ethyl)-3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-(1H-indol-3-yl)ethyl)-3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)urea involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially modulating their activity. The chlorophenyl group may enhance binding affinity through hydrophobic interactions, while the pyrrolidinone ring can participate in hydrogen bonding with target molecules.
Comparison with Similar Compounds
Similar Compounds
1-(2-(1H-indol-3-yl)ethyl)-3-(1-phenyl-5-oxopyrrolidin-3-yl)urea: Similar structure but lacks the chlorine atom.
1-(2-(1H-indol-3-yl)ethyl)-3-(1-(4-methylphenyl)-5-oxopyrrolidin-3-yl)urea: Similar structure with a methyl group instead of chlorine.
Uniqueness
1-(2-(1H-indol-3-yl)ethyl)-3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)urea is unique due to the presence of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity. The combination of the indole, chlorophenyl, and pyrrolidinone moieties provides a distinctive set of properties that can be exploited in various scientific and industrial applications.
Properties
IUPAC Name |
1-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-[2-(1H-indol-3-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O2/c22-15-5-7-17(8-6-15)26-13-16(11-20(26)27)25-21(28)23-10-9-14-12-24-19-4-2-1-3-18(14)19/h1-8,12,16,24H,9-11,13H2,(H2,23,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZDUCKOQZKWQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)NC(=O)NCCC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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